molecular formula C22H20N2O3S B12942628 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide CAS No. 919490-39-4

4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide

Cat. No.: B12942628
CAS No.: 919490-39-4
M. Wt: 392.5 g/mol
InChI Key: DYFBYROHNKTQLM-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative intended for research purposes. Compounds within the benzenesulfonamide class are of significant scientific interest due to their broad profile of biological activities and are frequently investigated as potential pharmacophores in drug discovery . Specifically, benzenesulfonamide-indole hybrids have been studied as potent inhibitors of tubulin polymerization, a key mechanism for targeting proliferating cells, showing promising in vitro cytotoxic activity against a range of cancer cell lines . Other research areas for structurally similar sulfonamides include their application as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase . The presence of both the methoxy-substituted benzene sulfonamide and the 2-aryl-indole moiety in this compound provides a versatile scaffold for medicinal chemistry research and the exploration of novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919490-39-4

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O3S/c1-15-3-5-16(6-4-15)22-14-17-13-18(7-12-21(17)23-22)24-28(25,26)20-10-8-19(27-2)9-11-20/h3-14,23-24H,1-2H3

InChI Key

DYFBYROHNKTQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxy group, and the sulfonamide formation. A common synthetic route might involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Enzyme Inhibition

Studies have demonstrated that 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide exhibits significant enzyme inhibitory activity. It has been found to inhibit enzymes that are crucial for cellular processes, particularly those involved in cancer cell proliferation. The binding affinity and selectivity of this compound towards specific biological targets are critical areas of ongoing research, as they may lead to the development of new therapeutic agents.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may interfere with the growth of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival, thus providing a basis for further exploration in cancer therapy.

Synthesis and Characterization

The synthesis of 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide typically involves several key steps:

  • Starting Materials : The synthetic route begins with readily available starting materials, including benzene derivatives and indole precursors.
  • Reaction Conditions : Common reaction conditions include the use of acidic or basic media to facilitate the formation of the sulfonamide bond.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide:

  • In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, including its impact on specific signaling pathways involved in cell cycle regulation.
  • Toxicology Assessments : Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to fully understand its safety profile.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity
4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide (Target) C22H20N2O3S (Inferred) ~400 (Inferred) ~4.5* 4-methylphenyl (indole C2), methoxy (benzene) Likely anti-inflammatory
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide C15H15N3O3S 317.36 N/A Indazole core Anticancer
Compound 31 C25H18ClF3N2O5S ~563.0 4.8 Trifluoromethylphenyl, chlorobenzoyl Enzyme inhibition
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide C9H9N3O3S2 271.31 N/A Thiadiazole ring Research chemical

*Estimated based on structural analogs.

Biological Activity

4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and an indole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S with a molecular weight of 392.5 g/mol. The IUPAC name for this compound is 4-methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzenesulfonamide. Its structure includes:

  • Indole Moiety : Known for its role in various biological activities.
  • Methoxy Group : Enhances solubility and biological activity.
  • Sulfonamide Group : Critical for the inhibition of bacterial growth.

The primary mechanism of action for 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent. Additionally, its interactions with various molecular targets can lead to altered cellular functions, making it a candidate for anticancer therapies.

Biological Activity

Research indicates that this compound demonstrates significant antibacterial and anticancer properties:

  • Antibacterial Activity : The sulfonamide class is well-known for its antimicrobial effects. Studies have shown that 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide effectively inhibits bacterial strains by targeting DHPS.
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values reported for these cell lines indicate its potential efficacy in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectIC50 Value
AntibacterialVarious bacterial strainsInhibition of growthNot specified
AnticancerMCF-7Induction of apoptosis~0.65 µM
AnticancerU-937Induction of apoptosisNot specified

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives similar to 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, with some derivatives showing higher potency than established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Studies : Research highlighted the compound's ability to selectively inhibit enzymes involved in crucial metabolic pathways, indicating potential applications in drug development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides revealed that modifications in the indole or sulfonamide groups significantly impact biological activity, suggesting avenues for optimizing efficacy .

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